Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Overview
Description
Scientific Research Applications
Catalytic Applications
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium and related complexes have been extensively studied for their catalytic properties. For example, monomeric rhodium(II) complexes, closely related to the compound , have been utilized as catalysts for cyclopropanation of olefins by ethyl diazoacetate, yielding excellent enantioselectivities and a preference for the cis isomers. These complexes have also catalyzed aziridination of N-aryl imines (Krumper et al., 2003). Another study discusses the dibenzofuran-4,6-bis(oxazoline) (DBFOX) ligand, which forms C2-symmetric complexes with metal ions, including rhodium, to catalyze a variety of enantioselective reactions (Itoh & Sibi, 2018).
Structural and Coordination Chemistry
The compound's structure and coordination chemistry are fundamental to its applications. Studies on similar rhodium complexes reveal interesting coordination behaviors, such as the one involving a dinuclear ruthenium complex, where the acetato bridge is replaced by aqua ligands, leading to a catalytically active complex capable of oxidizing water to molecular oxygen (Sens et al., 2004). Another study on rhodium-catalyzed asymmetric hydrosilylation of ketones employed a new ligand with a bis(oxazolinyl)pyridine moiety, showing excellent enantioselectivity (Ghoshal et al., 2010).
Asymmetric Synthesis and Catalysis
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium plays a significant role in asymmetric synthesis and catalysis. For example, chiral bis(oxazoline) ligands, similar to those in the compound, are used as C2-symmetric chiral auxiliaries in the synthesis of enantiomerically pure bis-cyclometalated rhodium(III) complexes (Grell et al., 2019). Also, the new chiral bis(oxazolinyl)bipyridine ligand, bipymox, and its rhodium complex have been synthesized to examine the enantioselectivity in the asymmetric hydrosilylation of ketones (Nishiyam et al., 1993).
properties
IUPAC Name |
(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]benzene-6-id-1-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(3+);diacetate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N2O2.2C2H4O2.H2O.Rh/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4;2*1-2(3)4;;/h7,11-12,17-18H,9-10H2,1-6H3;2*1H3,(H,3,4);1H2;/q-1;;;;+3/p-2/t17-,18-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNBPDKKWBPKGQ-VKBKZCJQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([C-]=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C.CC(=O)[O-].CC(=O)[O-].O.[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C([C-]=C1C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C)C.CC(=O)[O-].CC(=O)[O-].O.[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N2O7Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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